2,5-Dichloropyrimidine-4-carbonitrile
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Overview
Description
2,5-Dichloropyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 5, and a nitrile group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes chlorination, nitrile introduction, and purification steps to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.
Major Products:
Scientific Research Applications
2,5-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
2,4-Dichloropyrimidine-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4,6-Dichloropyrimidine-2-carbonitrile: Another derivative with distinct chemical properties and uses.
Uniqueness: 2,5-Dichloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5HCl2N3 |
---|---|
Molecular Weight |
173.98 g/mol |
IUPAC Name |
2,5-dichloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HCl2N3/c6-3-2-9-5(7)10-4(3)1-8/h2H |
InChI Key |
DSGQZXLPVOWHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C#N)Cl |
Origin of Product |
United States |
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